cis-5-Hexyl-2-methyl-1,3-dioxane
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Overview
Description
cis-5-Hexyl-2-methyl-1,3-dioxane: is an organic compound belonging to the class of dioxanes It is characterized by a six-membered ring containing two oxygen atoms and a hexyl and methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Hexyl-2-methyl-1,3-dioxane typically involves the acetalization of aldehydes with diols. One common method is the acid-catalyzed reaction between an aldehyde and a diol, resulting in the formation of the dioxane ring. For example, the reaction of hexanal with 2-methyl-1,3-propanediol in the presence of an acid catalyst such as p-toluenesulfonic acid can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-5-Hexyl-2-methyl-1,3-dioxane can undergo oxidation reactions, where the dioxane ring may be cleaved, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the dioxane ring into other functional groups, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions where one of the substituents on the dioxane ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
cis-5-Hexyl-2-methyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-5-Hexyl-2-methyl-1,3-dioxane involves its interaction with specific molecular targets. The dioxane ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The molecular pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
cis-2-Hexyl-5-methyl-1,3-dioxane: Similar in structure but with different substituent positions.
cis-5-Hydroxy-2-methyl-1,3-dioxane: Contains a hydroxyl group instead of a hexyl group.
cis-2-tert-Butyl-5-methyl-1,3-dioxane: Contains a tert-butyl group instead of a hexyl group.
Uniqueness: cis-5-Hexyl-2-methyl-1,3-dioxane is unique due to its specific substituent pattern, which influences its chemical properties and potential applications. The presence of the hexyl group can affect its hydrophobicity and reactivity compared to similar compounds.
Properties
CAS No. |
22645-32-5 |
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Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
5-hexyl-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-11-8-12-10(2)13-9-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
MKNCTCDWCSUWIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1COC(OC1)C |
Origin of Product |
United States |
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